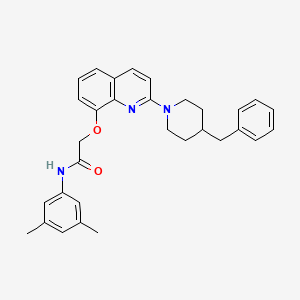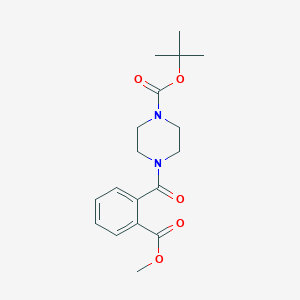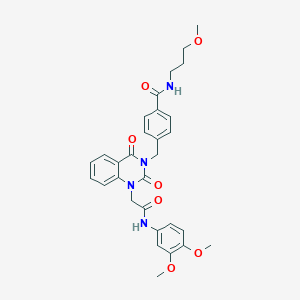
Dimethyl 6-chloroquinoline-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 6-chloroquinoline-2,4-dicarboxylate is a chemical compound with the molecular formula C13H10ClNO4 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
An efficient, useful, and one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds has been accomplished from aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C .Molecular Structure Analysis
The molecular structure of Dimethyl 6-chloroquinoline-2,4-dicarboxylate consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The synthesis of quinoline-2,4-dicarboxylate derivatives involves a pseudo three-component reaction. The pivotal role of molecular iodine in the formation of the major products, diester quinoline derivatives, and the minor product, triesters, is described in the mechanism .Physical And Chemical Properties Analysis
The molecular weight of Dimethyl 6-chloroquinoline-2,4-dicarboxylate is 279.68 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
1. Antimicrobial Activity
Dimethyl 6-chloroquinoline-2,4-dicarboxylate derivatives have shown promise in antimicrobial applications. A study synthesized substituted diethyl 4-(2-chloroquinolin-3-yl)-2,6-dimethylpyridine-3,5-dicarboxylates and found these compounds to exhibit potent antimicrobial activities. The compounds displayed more effective activities than the corresponding 1,4-DHPs, highlighting their potential in combating microbial infections (Kumar et al., 2017).
2. Photophysical Studies
The impact of structural modification on the photophysical response of quinoline derivatives, including dimethyl 6-chloroquinoline-2,4-dicarboxylate, has been investigated. This research provides insight into how modifications in the molecular structure of these compounds influence their photophysical behavior, which is crucial for applications in materials science and photonic devices (Kundu et al., 2016).
3. Cytotoxic Activity
A study evaluated the cytotoxic activity of a tropolone derivative, which includes a quinoline structure similar to dimethyl 6-chloroquinoline-2,4-dicarboxylate. The compound demonstrated significant cytotoxic effects on the A549 cell line, indicating potential applications in cancer research and treatment (Kit et al., 2022).
4. Anticancer Agent Development
Research into the development of novel quinoline derivatives, like dimethyl 6-chloroquinoline-2,4-dicarboxylate, for anticancer applications has been ongoing. These compounds have shown potential as apoptosis inducers and anticancer agents, with some derivatives exhibiting high blood-brain barrier penetration, making them candidates for treating brain tumors (Sirisoma et al., 2009).
Propriétés
IUPAC Name |
dimethyl 6-chloroquinoline-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-4-3-7(14)5-8(9)10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFRIWTUOYSJFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 6-chloroquinoline-2,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2387337.png)



![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)



![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)
